2-Cyano-N-[2-(dimethylamino)ethyl]acetamide
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Overview
Description
2-Cyano-N-[2-(dimethylamino)ethyl]acetamide is an organic compound with the molecular formula C₇H₁₃N₃O It is a cyanoacetamide derivative, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH₂) attached to a dimethylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide typically involves the reaction of ethyl cyanoacetate with N,N-dimethylaminoethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the cyanoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[2-(dimethylamino)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and acetamide groups.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions, forming various heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Condensation Reactions: Reagents such as aldehydes or ketones, along with catalysts like triethylamine, are commonly used.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and thiophenes, which are of interest due to their biological activities .
Scientific Research Applications
2-Cyano-N-[2-(dimethylamino)ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to participate in nucleophilic substitution and condensation reactions suggests its potential to modulate enzyme activities and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
- 2-Cyano-N-(2-nitrophenyl)acetamide
Uniqueness
2-Cyano-N-[2-(dimethylamino)ethyl]acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activities. The presence of the dimethylaminoethyl chain differentiates it from other cyanoacetamide derivatives, potentially leading to unique interactions with biological targets and distinct chemical reactivity .
Properties
IUPAC Name |
2-cyano-N-[2-(dimethylamino)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10(2)6-5-9-7(11)3-4-8/h3,5-6H2,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVCUMFMVKBSJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556887 |
Source
|
Record name | 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-55-7 |
Source
|
Record name | 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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